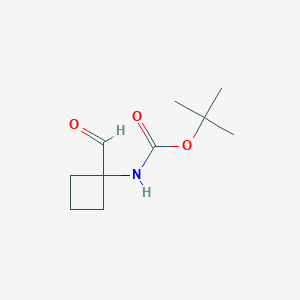

tert-Butyl (1-formylcyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-formylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h7H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFZXPAIALRURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438188 | |

| Record name | tert-Butyl (1-formylcyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163554-55-0 | |

| Record name | tert-Butyl (1-formylcyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-formylcyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (1-formylcyclobutyl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl (1-formylcyclobutyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block crucial for modern medicinal chemistry. We will delve into its chemical properties, explore its synthesis and reactivity, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: A Unique Scaffold for Innovation

This compound, also known as Boc-1-amino-1-cyclobutanecarboxaldehyde, is a synthetic organic compound that has garnered significant interest in pharmaceutical research. Its structure is distinguished by three key features:

-

A cyclobutyl ring , a strained four-membered carbocycle that provides conformational rigidity and a unique three-dimensional vector for substituent placement. This scaffold is increasingly utilized to explore novel chemical space and improve pharmacokinetic properties.

-

A formyl (aldehyde) group , a versatile functional handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and carbon-carbon bond-forming reactions.

-

A tert-butoxycarbonyl (Boc) protected amine , which masks the nucleophilicity of the amino group, allowing for selective reactions at the aldehyde. The Boc group is prized for its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1][][3]

The combination of these features in a single molecule makes this compound a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of enzyme inhibitors and other targeted therapeutics.[4][5]

Core Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its effective application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 163554-55-0 | [6] |

| Molecular Formula | C₁₀H₁₇NO₃ | [6][7][8] |

| Molecular Weight | 199.25 g/mol | [7] |

| IUPAC Name | tert-butyl N-(1-formylcyclobutyl)carbamate | [6] |

| Monoisotopic Mass | 199.12085 Da | [8] |

| Physical State | White to off-white solid / crystalline powder | [9][10] |

| Predicted XlogP | 1.2 | [8] |

Synthesis and Mechanistic Insight

The most common and efficient synthesis of this compound involves the oxidation of its corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. The Swern oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the acid-sensitive Boc protecting group.

A similar protocol has been successfully applied to the cyclopropyl analogue of this molecule.[11]

Synthetic Workflow: Swern Oxidation

The overall transformation is a two-step process starting from the precursor alcohol.

Caption: Swern Oxidation Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Swern oxidations.[11]

Materials:

-

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

-

Oxalyl dichloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl dichloride (1.2 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Add anhydrous DMSO (2.4 eq.) dropwise via syringe to the cooled solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. The formation of the electrophilic chlorodimethylsulfonium chloride occurs during this step.

-

Alcohol Addition: Dissolve tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

-

Base Quench: Add anhydrous triethylamine (5.0 eq.) dropwise to the flask. The reaction is typically exothermic. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its two primary functional groups.

The Boc Protecting Group

The Boc group is a cornerstone of modern peptide synthesis and is widely used to protect amines.[][12]

-

Stability: It is robust and stable under basic, nucleophilic, and reductive conditions, allowing for a wide range of transformations to be performed on the aldehyde moiety without affecting the amine.

-

Deprotection: The Boc group is readily cleaved under mild anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent like dioxane.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting carbamic acid decarboxylates spontaneously to yield the free amine and carbon dioxide.

Caption: Boc Group Deprotection Mechanism.

The Formyl (Aldehyde) Group

The aldehyde is a highly versatile electrophilic center for building molecular complexity. Key transformations include:

-

Reductive Amination: The most common application, where the aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new carbon-nitrogen bond. This is a cornerstone reaction in drug discovery for library synthesis.

-

Wittig Reaction: Reaction with a phosphorus ylide allows for the stereoselective formation of alkenes.

-

Grignard/Organolithium Addition: Enables the formation of new carbon-carbon bonds and the installation of a secondary alcohol.

-

Cyanohydrin Formation: Addition of cyanide provides a route to α-hydroxy nitriles, which can be further hydrolyzed to α-hydroxy carboxylic acids.

Applications in Drug Discovery

The carbamate functional group is a key structural element in numerous approved therapeutic agents.[4][5] The stability and hydrogen bonding capabilities of the carbamate linkage make it an excellent surrogate for the more labile ester or amide bonds in peptidomimetics.[4]

This compound is an ideal starting material for synthesizing compounds such as:

-

Protease Inhibitors: The cyclobutyl scaffold can be elaborated to fit into the active sites of enzymes like cathepsins or caspases, where the amine and aldehyde functionalities are used to introduce pharmacophoric elements that interact with key residues.

-

GPCR Ligands: The rigid cyclobutane core can be used to orient substituents in a defined spatial arrangement to achieve selective binding to G-protein coupled receptors.

-

Spirocyclic Compounds: The aldehyde can be used as a handle to construct spirocyclic systems, which are of high interest in drug discovery for their structural novelty and complexity.

Spectroscopic Characterization (Predicted)

While a specific spectrum is not publicly available, the expected NMR and MS data can be reliably predicted based on the structure and data from analogous compounds.[13]

-

¹H NMR (in CDCl₃):

-

δ ~9.5 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~5.0 ppm (br s, 1H): Carbamate proton (-NH-).

-

δ ~2.0-2.6 ppm (m, 6H): Cyclobutyl ring protons (-CH₂-).

-

δ ~1.45 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃).

-

-

¹³C NMR (in CDCl₃):

-

δ ~200 ppm: Aldehyde carbonyl carbon.

-

δ ~155 ppm: Carbamate carbonyl carbon.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~60 ppm: Quaternary carbon of the cyclobutyl ring attached to N and CHO.

-

δ ~30-40 ppm: Methylene carbons of the cyclobutyl ring.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (ESI+):

-

m/z (M+H)⁺: 200.1

-

m/z (M+Na)⁺: 222.1

-

m/z (M-C₄H₈+H)⁺: 144.1 (loss of isobutylene, a common fragmentation for Boc groups).

-

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. Safety data for structurally related compounds provides a strong basis for its hazard profile.[7][14][15]

GHS Hazard Classification (Anticipated)

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area or a chemical fume hood.[14]

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][16]

-

Avoid breathing dust, fumes, or vapors.[14]

-

Wash hands thoroughly after handling.[16]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[16]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16] Recommended storage may be at -20°C for long-term stability.[10]

-

Stability: Stable under recommended storage conditions.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9][16]

References

-

PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(1-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. [Link]

-

Pharmaffiliates. Tert-Butyl Carbamate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

PubChemLite. Tert-butyl n-(1-formylcyclobutyl)carbamate. [Link]

-

Aobchem. tert-butyl ((1-formylcyclopropyl)methyl)carbamate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Supporting Information for a related publication. [Link]

-

Organic Chemistry Portal. Carbamate synthesis. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

Tihanyi, T. T., & Tihanyi, D. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 26(28), 5366–5394. [Link]

- Google Patents.

-

Ali, M. T. M., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-butyl N-(1-formylcyclobutyl)carbamate | C10H17NO3 | CID 10330384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 9. fishersci.com [fishersci.com]

- 10. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE CAS#: 107259-06-3 [m.chemicalbook.com]

- 11. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 12. Boc Protected Compounds [bzchemicals.com]

- 13. rsc.org [rsc.org]

- 14. aksci.com [aksci.com]

- 15. 107259-06-3 Cas No. | tert-Butyl (1-formylcyclopropyl)carbamate | Apollo [store.apolloscientific.co.uk]

- 16. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to tert-Butyl (1-formylcyclobutyl)carbamate for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention for their ability to introduce three-dimensionality and conformational rigidity into drug candidates. This guide provides a comprehensive technical overview of a key building block in this class: tert-Butyl (1-formylcyclobutyl)carbamate . With the CAS Number 163554-55-0 , this bifunctional molecule serves as a versatile intermediate for the synthesis of complex bioactive compounds. Its unique structure, featuring a Boc-protected amine and a reactive aldehyde on a cyclobutane core, offers a strategic entry point for diverse chemical transformations. This document will delve into its chemical properties, synthesis, characterization, safe handling, and applications, with a focus on providing actionable insights for researchers and professionals in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name tert-butyl N-(1-formylcyclobutyl)carbamate, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 163554-55-0 | [PubChem] |

| Molecular Formula | C₁₀H₁₇NO₃ | [PubChem] |

| Molecular Weight | 199.25 g/mol | [PubChem] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

The structure of this compound is characterized by a central cyclobutane ring substituted with a formyl group (-CHO) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc) at the same carbon atom. This arrangement makes it a valuable synthon, as the aldehyde can undergo a variety of nucleophilic additions and reductive aminations, while the Boc group provides a stable yet readily cleavable protecting group for the amine functionality.[2]

Synthesis and Mechanistic Considerations

The most common and efficient route to this compound involves the oxidation of the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the acid-labile Boc protecting group. Two widely employed methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, are particularly well-suited for this transformation due to their mild and selective nature.[3][4]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

Reaction Scheme:

Mechanism: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate, which upon treatment with a base, undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and a protonated base. The low reaction temperature is crucial to prevent side reactions, such as the Pummerer rearrangement.

Experimental Protocol (General):

-

A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO in anhydrous dichloromethane is added dropwise, and the mixture is stirred for a short period.

-

A solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate in anhydrous dichloromethane is then added slowly.

-

After stirring for a specified time, triethylamine is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality and Self-Validation: The use of stoichiometric amounts of reagents and strict temperature control are self-validating aspects of this protocol. The formation of the volatile and odorous dimethyl sulfide byproduct serves as a qualitative indicator of a successful reaction. Monitoring the reaction by thin-layer chromatography (TLC) against a standard of the starting material is essential to determine the reaction endpoint and prevent the formation of impurities.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidant. This method offers the advantage of being performed at room temperature and generally gives high yields with a simple workup.[4]

Reaction Scheme:

Mechanism: The reaction involves the initial ligand exchange between the alcohol and an acetate group on the periodinane. This is followed by an intramolecular proton transfer and subsequent reductive elimination of the iodine(V) species to iodine(III), yielding the aldehyde and acetic acid.

Experimental Protocol (General):

-

To a solution of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate in anhydrous dichloromethane is added Dess-Martin periodinane.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality and Self-Validation: The Dess-Martin oxidation is often preferred for its operational simplicity and mild conditions. The progress of the reaction can be easily monitored by TLC. The workup procedure is designed to remove the iodine byproducts and any remaining acetic acid, ensuring a clean product. The stoichiometry of the DMP reagent is a critical parameter to control for optimal conversion and to minimize side reactions.

Characterization and Spectroscopic Data

Thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic data are predicted and consistent with the assigned structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, signals for the methylene protons of the cyclobutane ring, a singlet for the amine proton, and a singlet for the aldehyde proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the cyclobutane ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the N-H stretching of the carbamate, the C=O stretching of the aldehyde, and the C=O stretching of the carbamate.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group. Predicted mass spectral data includes [M+H]⁺ at m/z 200.12813 and [M+Na]⁺ at m/z 222.11007.[5]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of pharmaceutical agents. The cyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl groups or phenyl rings, and can introduce conformational constraint, which can lead to improved binding affinity and selectivity for biological targets.

Workflow for the Utilization of this compound in Drug Discovery:

The aldehyde functionality allows for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, reductive amination with primary or secondary amines provides a straightforward route to substituted 1-aminomethyl-1-(Boc-amino)cyclobutanes. The aldehyde can also participate in Wittig-type reactions to introduce alkenyl groups or undergo aldol condensations. Subsequent deprotection of the Boc group unmasks the primary amine, which can then be further functionalized, for example, by acylation to form amides or sulfonamides, or by alkylation.

While specific examples of marketed drugs containing the exact this compound fragment are not readily found in the public domain, the strategic importance of α-amino aldehydes and cyclobutane derivatives in medicinal chemistry is well-established. For instance, cyclobutane-containing compounds have been investigated as inhibitors of various enzymes, including proteases and kinases. The conformational rigidity imparted by the cyclobutane ring can be advantageous in positioning key pharmacophoric elements for optimal interaction with a biological target.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its unique combination of a protected amine and a reactive aldehyde on a conformationally constrained cyclobutane ring provides a powerful tool for medicinal chemists. The synthetic routes to this compound are well-established and utilize mild and selective oxidation methods. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this important intermediate to accelerate the development of novel therapeutics.

References

-

PubChem. tert-butyl N-(1-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Dess–Martin periodinane. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

PubChemLite. Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

MSU chemistry. Swern Oxidation Proceedure. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

SIELC Technologies. tert-Butyl carbamate. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubMed. Synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic Acid: A Potential BNCT Agent. [Link]

- Google Patents.

-

PharmaCompass. 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ThaiJO. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]

- 5. PubChemLite - Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

Spectroscopic data for tert-Butyl (1-formylcyclobutyl)carbamate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (1-formylcyclobutyl)carbamate

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, a key building block in medicinal chemistry and organic synthesis. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to present a comprehensive, predicted spectroscopic profile. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the predicted data, the causality behind the spectral features, and standardized protocols for experimental data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the structural characterization of this molecule.

Introduction: The Structural Significance of this compound

This compound (C₁₀H₁₇NO₃) is a bifunctional organic molecule featuring a 1,1-disubstituted cyclobutane ring. This structure incorporates a synthetically versatile aldehyde and a Boc-protected amine, making it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. The cyclobutane motif imparts conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions.

Accurate structural confirmation is paramount in any synthetic workflow. Spectroscopic techniques provide the necessary tools for unambiguous characterization. This guide outlines the expected spectroscopic signatures of the title compound, providing a reliable reference for its identification and quality control.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted spectrum of this compound will exhibit distinct signals for the aldehyde, carbamate NH, cyclobutane ring, and tert-butyl group protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-H O) | 9.5 - 10.0 | Singlet (s) | 1H |

| Carbamate NH | 5.0 - 6.0 (Broad) | Singlet (s) | 1H |

| Cyclobutane -CH ₂- (α) | 2.2 - 2.6 | Multiplet (m) | 4H |

| Cyclobutane -CH ₂- (β) | 1.8 - 2.2 | Multiplet (m) | 2H |

| tert-Butyl -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H |

Note: Predicted shifts are relative to TMS in CDCl₃ and can vary with solvent and concentration.

Expert Interpretation of the Predicted ¹H NMR Spectrum

-

Aldehyde Proton (δ 9.5 - 10.0): The proton attached to the carbonyl carbon of the aldehyde is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O double bond. This results in a characteristic downfield shift, typically appearing as a sharp singlet in the 9-10 ppm region, as there are no adjacent protons for spin-spin coupling.[1][2]

-

tert-Butyl Protons (δ ~1.45): The nine protons of the tert-butyl group are chemically equivalent and magnetically isolated from other protons in the molecule. They will therefore appear as a single, sharp, and intense peak (integrating to 9H) at a characteristic upfield position around 1.45 ppm.[3]

-

Cyclobutane Protons (δ 1.8 - 2.6): The six protons on the cyclobutane ring are non-equivalent and will exhibit complex splitting patterns. The puckered "butterfly" conformation of the cyclobutane ring leads to distinct axial and equatorial protons with different chemical shifts and coupling constants.[4][5] The protons on the carbons alpha to the substituted center (C2 and C4) are expected to be slightly more deshielded (2.2 - 2.6 ppm) than the proton on the beta carbon (C3, 1.8 - 2.2 ppm). The signals will appear as multiplets due to geminal (²J) and vicinal (³J) coupling.

-

Carbamate NH Proton (δ 5.0 - 6.0): The chemical shift of the N-H proton is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.[6] It typically appears as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

Standard Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Spectrometer Setup: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width (SW): 12-15 ppm.

-

Acquisition Time (AQ): 3-4 seconds for high resolution.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 8-16 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon framework and identification of key functional groups.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C =O | 195 - 205 |

| Carbamate C =O | 155 - 160 |

| tert-Butyl -C (CH₃)₃ | ~80 |

| Cyclobutane C -1 (Quaternary) | 55 - 65 |

| Cyclobutane -C H₂- (C2/C4) | 30 - 40 |

| Cyclobutane -C H₂- (C3) | 15 - 25 |

| tert-Butyl -C(C H₃)₃ | ~28 |

Note: Predicted shifts are relative to TMS in CDCl₃.

Expert Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons (δ 155 - 205): The two carbonyl carbons are the most deshielded in the molecule. The aldehyde carbonyl carbon is expected to resonate at a significantly lower field (195-205 ppm) compared to the carbamate carbonyl carbon (155-160 ppm).[7][8][9] This clear separation is diagnostic for the presence of both functional groups.

-

tert-Butyl Carbons (δ ~80 and ~28): The quaternary carbon of the tert-butoxy group appears around 80 ppm, while the three equivalent methyl carbons give a strong signal around 28 ppm. This is a characteristic signature of the Boc-protecting group.

-

Cyclobutane Carbons (δ 15 - 65):

-

The quaternary C-1 carbon, being substituted with two electron-withdrawing groups (amine and formyl), will be the most deshielded of the ring carbons, appearing around 55-65 ppm.

-

The methylene carbons at C2 and C4 are equivalent and are expected in the 30-40 ppm range.

-

The C3 methylene carbon, being furthest from the substituents, will be the most shielded ring carbon, resonating in a region similar to unsubstituted cyclobutane (~22.4 ppm).[4][10]

-

Caption: Predicted NMR chemical shift correlations.

Standard Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Spectrometer Setup: Use the same locked and shimmed spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width (SW): 220-240 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 512 to 2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.[4]

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16) or TMS (δ 0.00).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum is dominated by strong absorptions from the two carbonyl groups and also provides key information about the N-H and C-H bonds.

Predicted IR Absorption Data

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3300 - 3450 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Weak |

| C=O Stretch (Aldehyde) | 1725 - 1745 | Strong |

| C=O Stretch (Carbamate) | 1690 - 1710 | Strong |

| N-H Bend (Carbamate) | 1510 - 1540 | Medium |

Expert Interpretation of the Predicted IR Spectrum

-

Carbonyl (C=O) Stretching Region: This region is the most informative. Two distinct, strong, and sharp peaks are expected. The aldehyde C=O stretch will appear at a higher wavenumber (1725-1745 cm⁻¹) than the carbamate C=O stretch (1690-1710 cm⁻¹).[3][11][12] The carbamate carbonyl has more single-bond character due to resonance with the nitrogen lone pair, which weakens the C=O bond and lowers its stretching frequency.

-

N-H and C-H Stretching Region:

-

A single, medium-intensity peak between 3300-3450 cm⁻¹ is characteristic of the N-H stretch in a secondary carbamate.[13] Its position and broadness can be influenced by hydrogen bonding.

-

Just below 3000 cm⁻¹, absorptions from the C-H stretching of the tert-butyl and cyclobutane groups will be observed.

-

The most diagnostic feature for the aldehyde is the presence of two weak C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly useful as few other functional groups absorb in this region.[11][14]

-

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from C-C, C-N, and C-O stretching and various bending vibrations, which are unique to the molecule as a whole. A medium intensity peak around 1510-1540 cm⁻¹ corresponding to the N-H bending vibration is also expected.

Standard Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Spectrometer Setup: Place the ATR accessory in the sample compartment of an FTIR spectrometer.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

Predicted Mass Spectrometry Data (Positive Ion ESI)

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 200.128 | Protonated molecular ion |

| [M+Na]⁺ | 222.110 | Sodium adduct of the molecular ion |

| [M-C₄H₈]⁺ or [M-56+H]⁺ | 144.065 | Loss of isobutylene from the Boc group |

| [M-C₄H₉]⁺ or [M-57+H]⁺ | 143.057 | Loss of the tert-butyl radical |

| [M-Boc+H]⁺ | 100.076 | Loss of the entire Boc group (100 Da) |

Molecular Formula: C₁₀H₁₇NO₃, Exact Mass: 199.121

Expert Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show the protonated molecular ion [M+H]⁺ at m/z 200.128 and a sodium adduct [M+Na]⁺ at m/z 222.110. The most significant feature of the fragmentation of Boc-protected amines is the facile loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which would yield a prominent peak at m/z 144.065.[15][16] Another common fragmentation pathway is the loss of the tert-butyl radical (57 Da), resulting in an ion at m/z 143.057.[17] The loss of the entire Boc group (C₅H₉O₂, 101 Da) is also a possible fragmentation pathway.

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. reddit.com [reddit.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Khan Academy [khanacademy.org]

- 13. academic.oup.com [academic.oup.com]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. acdlabs.com [acdlabs.com]

An In-depth Technical Guide on the Physical and Chemical Stability of tert-Butyl (1-formylcyclobutyl)carbamate

Introduction

tert-Butyl (1-formylcyclobutyl)carbamate is a valuable bifunctional molecule in organic synthesis, incorporating a reactive aldehyde and a protected amine on a cyclobutyl scaffold. This unique structure makes it a key intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial for its application, allowing for selective reactions at the aldehyde functionality while the amine remains shielded. Understanding the physical and chemical stability of this compound is paramount for its effective storage, handling, and use in synthetic protocols, ensuring the integrity of the molecule and the success of subsequent reactions.

This technical guide provides a comprehensive overview of the known and predicted stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the compound's properties and providing a framework for its practical application. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds and general principles of carbamate chemistry to provide a robust stability profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and for the design of robust experimental protocols.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 199.25 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | General appearance of similar carbamates. |

| Melting Point | 76.5-78.5 °C (for cyclopropyl analog) | Value for the closely related tert-Butyl (1-formylcyclopropyl)carbamate.[2] The cyclobutyl analog is expected to have a similar melting point. |

| Boiling Point | 280.7 ± 19.0 °C (Predicted) | Predicted value for the cyclopropyl analog.[2] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble to insoluble in water (predicted). | Based on the general solubility of tert-butyl carbamates and the presence of polar functional groups.[3] |

| Hygroscopicity | Likely to be low to moderate. | Carbamates are generally not highly hygroscopic, but the presence of polar groups may lead to some water absorption.[4] |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is largely dictated by the reactivity of the Boc-protecting group and the aldehyde functionality. Understanding its behavior under various stress conditions is critical for predicting its shelf-life and for designing compatible reaction conditions.

Hydrolytic Stability

The stability of the carbamate linkage to hydrolysis is highly pH-dependent.

-

Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is notoriously labile to acidic conditions.[3] Under even mild acidic environments, the carbamate can undergo hydrolysis to yield the free amine, isobutylene, and carbon dioxide. This degradation pathway is a cornerstone of Boc-group deprotection in organic synthesis. Therefore, prolonged exposure of this compound to acids should be strictly avoided if the integrity of the Boc group is to be maintained.

-

Neutral Conditions: At neutral pH, the compound is expected to be generally stable with minimal degradation.[3]

-

Basic Conditions: The Boc group is generally stable towards most bases, making it a suitable protecting group in base-mediated reactions.[3] Significant degradation under typical basic conditions is not expected.

Degradation Pathway under Acidic Conditions

Caption: Acid-catalyzed degradation of the Boc group.

Thermal Stability

tert-Butyl carbamates are susceptible to thermal degradation.[5] At elevated temperatures, typically above 85-90°C, thermolytic cleavage of the Boc group can occur.[3] This process can lead to the formation of the corresponding isocyanate and tert-butanol, or further decompose to the free amine, carbon dioxide, and isobutylene.[5] Therefore, it is recommended to store the compound at controlled room temperature or under refrigeration to minimize thermal decomposition.

Photostability

While specific photostability data for this compound is not available, compounds containing amine functionalities can be susceptible to photo-oxidation.[3] The aldehyde group may also be prone to photo-induced reactions. It is advisable to store the compound protected from light. A formal photostability study according to ICH Q1B guidelines would be necessary to fully characterize its behavior upon exposure to light.

Oxidative Stability

The aldehyde functional group is susceptible to oxidation, which can lead to the corresponding carboxylic acid. Strong oxidizing agents should be avoided during storage and handling unless oxidation of the aldehyde is the desired transformation. The carbamate group is generally more resistant to oxidation.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protection from light is also recommended. For long-term storage, refrigeration (-20°C) under an inert atmosphere is advisable.[2]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with strong acids and oxidizing agents.[6] Use appropriate personal protective equipment, including gloves and safety glasses.

Experimental Protocols for Stability Assessment

For researchers requiring definitive stability data, the following experimental protocols provide a framework for a comprehensive stability assessment.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 24, 48, and 72 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C for 24, 48, and 72 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24, 48, and 72 hours.

-

Thermal Degradation: Store the solid compound and a solution (in a suitable solvent) at 60°C and 80°C for one week.

-

Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

-

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.

Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions (starting point for method development):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A typical starting gradient could be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a versatile synthetic intermediate whose stability is primarily influenced by the acid-labile nature of the Boc protecting group and the reactivity of the aldehyde functionality. While stable under neutral and basic conditions, it is susceptible to degradation in acidic environments and at elevated temperatures. Prudent storage and handling, including protection from acid, heat, and light, are essential to maintain its chemical integrity. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed stability studies, ensuring the reliable use of this important building block in their synthetic endeavors.

References

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev - ACP. (URL: [Link])

-

tert-butyl N-(1-formylcyclopentyl)carbamate | C11H19NO3 | CID 16217741 - PubChem. (URL: [Link])

-

The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. (URL: [Link])

-

rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate - PubChem. (URL: [Link])

-

tert-butyl N-(1-formylcyclobutyl)carbamate | C10H17NO3 | CID 10330384 - PubChem. (URL: [Link])

-

Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. (URL: [Link])

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (URL: [Link])

-

tert-Butyl carbamate - SAFETY DATA SHEET. (URL: [Link])

-

The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate - ResearchGate. (URL: [Link])

-

MSDS of tert-Butyl (cis-3-formylcyclobutyl)carbamate - Capot Chemical. (URL: [Link])

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])

-

tert-Butyl carbamate - SIELC Technologies. (URL: [Link])

-

Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. (URL: [Link])

-

Cyclic carbamates in medicine: A clinical perspective - PubMed. (URL: [Link])

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev - ACP. (URL: [Link])

-

Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection - ResearchGate. (URL: [Link])

-

tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

-

Carbamate - Wikipedia. (URL: [Link])

-

tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. (URL: [Link])

-

Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. (URL: [Link])

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE CAS#: 107259-06-3 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Solubility of tert-Butyl (1-formylcyclobutyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (1-formylcyclobutyl)carbamate, a key building block in contemporary organic synthesis and drug discovery. In the absence of extensive published empirical data, this document establishes a robust theoretical framework for predicting its solubility in a diverse range of organic solvents. By dissecting the molecule's structural and electronic features, we offer researchers, scientists, and drug development professionals a predictive solubility profile, underpinned by the fundamental principles of solvent-solute interactions. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol , is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure incorporates a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, a polar carbamate linkage, a rigid cyclobutyl scaffold, and a reactive aldehyde functionality. This unique combination of features makes it a valuable intermediate for the synthesis of complex molecular architectures, including novel therapeutic agents.

The efficiency of synthetic transformations, purification processes, and formulation development involving this compound is intrinsically linked to its solubility in various organic media. Understanding and predicting its behavior in different solvent environments is therefore a critical prerequisite for its effective utilization.

Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, the following structural and electronic characteristics are paramount in dictating its solubility profile:

-

Polarity: The presence of the carbamate (-NHCOO-) and aldehyde (-CHO) groups introduces significant polarity to the molecule. The oxygen and nitrogen atoms in these groups are electronegative, creating bond dipoles and making the molecule capable of participating in dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The carbamate group contains a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the carbonyl and ether oxygens). The aldehyde group also possesses a hydrogen bond acceptor (the carbonyl oxygen). This capacity for hydrogen bonding is a key determinant of its solubility in protic solvents.

-

Lipophilicity: The tert-butyl group and the cyclobutyl ring are nonpolar, contributing to the molecule's lipophilic character. These regions will interact favorably with nonpolar solvents through van der Waals forces.

Based on these features, a predicted solubility profile in various classes of organic solvents can be hypothesized.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents can engage in dipole-dipole interactions with the polar carbamate and aldehyde groups. The absence of strong hydrogen bonding networks in the solvent allows for effective solvation of the solute. A related compound, tert-butyl carbamate, is known to be soluble in methylene chloride and chloroform.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute's carbamate and aldehyde functionalities. The solubility of tert-butyl carbamate in alcohols further supports this prediction.[2] |

| Nonpolar | Hexanes, Toluene, Petroleum Ether | Low to Moderate | The lipophilic tert-butyl and cyclobutyl groups will favor interaction with nonpolar solvents. However, the energetic penalty of disrupting the polar interactions within the crystal lattice of the solid solute may limit solubility. tert-Butyl carbamate exhibits slight solubility in petroleum ether.[2] |

| Water | Low | While the molecule possesses polar groups capable of hydrogen bonding with water, the large nonpolar surface area of the tert-butyl and cyclobutyl moieties is expected to result in low aqueous solubility. |

Experimental Determination of Solubility: A Validating Protocol

To move from theoretical prediction to empirical fact, a systematic experimental approach is necessary. The following protocol provides a robust method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., Dichloromethane, Methanol, Hexanes, Ethyl Acetate, Acetone, Toluene)

-

Small vials or test tubes with caps

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Constant temperature bath or heating block

-

Visual inspection under a light source

Experimental Workflow

The experimental workflow for determining the solubility can be visualized as follows:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 1.0 mL) to the vial. This creates an initial concentration of 10 mg/mL.

-

Equilibration: Cap the vial securely and place it on a vortex mixer or magnetic stirrer. Agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C). Ensuring constant temperature is crucial as solubility is temperature-dependent.

-

Observation: After agitation, allow the mixture to stand for a short period to let any undissolved solids settle. Visually inspect the vial against a light source.

-

Classification:

-

Soluble: If no solid particles are visible, the compound is considered soluble at that concentration.

-

Partially Soluble/Slightly Soluble: If a significant portion of the solid has dissolved but some remains, the compound is partially or slightly soluble.

-

Insoluble: If the majority of the solid remains undissolved, the compound is considered insoluble at that concentration.

-

-

Semi-Quantitative Analysis (Optional): For a more detailed understanding, a serial dilution approach can be used. If the compound is insoluble at 10 mg/mL, repeat the experiment with a smaller amount of solute (e.g., 1 mg in 1 mL). Conversely, if it is soluble, a larger amount can be added until saturation is reached.

Causality of Experimental Choices and Self-Validation

The described protocol is designed to be a self-validating system. The choice of a fixed solute-to-solvent ratio in the initial screening provides a clear and reproducible starting point for classification. Visual inspection, while qualitative, is a rapid and effective first-pass assessment. For greater precision, the optional semi-quantitative analysis allows for the determination of a solubility range.

The critical parameter in this protocol is ensuring that the system has reached equilibrium. The recommended 30-minute agitation time at a constant temperature is a starting point and may need to be extended for certain solvent-solute combinations to ensure that the maximum amount of solute has dissolved.

Logical Relationships in Solubility

The interplay between the molecular properties of this compound and the solvent determines its solubility. This relationship can be visualized as a decision-making process.

Caption: Decision tree for predicting solubility based on solvent class.

Conclusion

References

-

PubChem. tert-butyl N-(1-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to tert-Butyl (1-formylcyclobutyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of tert-Butyl (1-formylcyclobutyl)carbamate, a valuable building block in modern medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes standard analytical characterization techniques, and explores its application as a constrained scaffold in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon for the creation of novel molecular entities.

Physicochemical Properties and Structural Data

This compound, systematically named tert-butyl N-(1-formylcyclobutyl)carbamate, is a bifunctional molecule incorporating a reactive aldehyde and a stable Boc-protected amine on a conformationally restricted cyclobutane ring.[1][2] This unique arrangement makes it an attractive starting material for introducing a 1-amino-1-carboxaldehyde cyclobutane motif into more complex structures.

The molecular formula for this compound is C10H17NO3, and it has a molecular weight of approximately 199.25 g/mol .[2][3] The presence of the tert-butyloxycarbonyl (Boc) group is critical to its utility, providing a reliable protecting group for the amine that is stable under a variety of reaction conditions but can be readily removed with acid.[4]

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C10H17NO3 | [1][2][3] |

| Molecular Weight | 199.25 g/mol | [3] |

| Monoisotopic Mass | 199.12085 Da | [2] |

| IUPAC Name | tert-butyl N-(1-formylcyclobutyl)carbamate | [1][2] |

| InChI Key | HZFZXPAIALRURU-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 1.2 | [2] |

| Appearance | White to off-white solid (Predicted) |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the oxidation of its corresponding primary alcohol precursor, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate. This strategy is common for preparing aldehydes from stable alcohol precursors, avoiding issues related to the inherent reactivity and potential instability of the aldehyde functional group during earlier synthetic steps.

Rationale for Synthetic Strategy

Directly constructing the target molecule can be challenging. A more robust and field-proven approach involves a two-step sequence:

-

Boc-Protection: The commercially available 1-aminocyclobutane-1-methanol is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the stable alcohol intermediate. This step ensures the amine's nucleophilicity is masked, preventing side reactions during the subsequent oxidation.

-

Oxidation: The resulting alcohol is oxidized to the desired aldehyde. Several methods are suitable, but Swern oxidation is often preferred due to its mild conditions and high yields, minimizing over-oxidation to the carboxylic acid.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the oxidation step, a key transformation in producing the target compound.

Sources

- 1. tert-butyl N-(1-formylcyclobutyl)carbamate | C10H17NO3 | CID 10330384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tert-butyl n-(1-formylcyclobutyl)carbamate (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 3. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to tert-Butyl (1-formylcyclobutyl)carbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-formylcyclobutyl)carbamate, a valuable building block in modern organic and medicinal chemistry. The document delves into its synthesis, physicochemical properties, and key applications, with a particular focus on its role in the development of novel therapeutics. Detailed, field-proven protocols for its multi-step synthesis are presented, emphasizing the causality behind experimental choices to ensure reproducibility and scalability. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery, enabling them to leverage the unique structural and chemical attributes of this versatile compound.

Introduction: The Significance of Constrained Scaffolds and Protected Amines in Drug Design

The rational design of small molecule therapeutics often hinges on the precise control of molecular conformation and the strategic placement of functional groups to optimize interactions with biological targets. Cyclobutane rings, as constrained four-membered carbocycles, offer a unique structural scaffold that can impart rigidity to a molecule, thereby reducing the entropic penalty upon binding to a receptor or enzyme active site. The incorporation of a formyl group and a protected primary amine on the same carbon atom of the cyclobutane ring, as seen in this compound, creates a bifunctional building block with significant potential in the synthesis of complex molecules.

The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] This allows for the selective unmasking of the amine for subsequent elaboration, making this compound an attractive starting material for the introduction of the 1-amino-1-formylcyclobutane motif into drug candidates. This moiety can serve as a key pharmacophore or as a versatile handle for further chemical modifications.

This guide will provide a detailed roadmap for the synthesis and utilization of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is crucial for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 163554-55-0 | [2] |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General knowledge |

Synthesis of this compound: A Three-Step Approach

The synthesis of this compound is most reliably achieved through a three-step sequence starting from the commercially available 1-aminocyclobutanecarboxylic acid. This pathway involves:

-

N-Boc Protection: Protection of the primary amine of 1-aminocyclobutanecarboxylic acid.

-

Reduction of the Carboxylic Acid: Selective reduction of the carboxylic acid to a primary alcohol.

-

Oxidation of the Alcohol: Mild oxidation of the primary alcohol to the target aldehyde.

The overall synthetic workflow is depicted in the following diagram:

Caption: A three-step synthetic workflow for this compound.

Step 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

The first step involves the protection of the amino group of 1-aminocyclobutanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in peptide chemistry and organic synthesis. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is the most common method.

Experimental Protocol:

-

To a stirred solution of 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in 1,4-dioxane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

After completion of the reaction (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.[][5]

Causality Behind Experimental Choices:

-

Mixed Solvent System (Dioxane/Water): This ensures the solubility of both the amino acid starting material and the (Boc)₂O reagent.

-

Sodium Bicarbonate as Base: A mild base is used to deprotonate the amino group, making it nucleophilic, and to neutralize the acidic byproducts of the reaction.

-

Acidification and Extraction: Protonation of the carboxylate allows for the extraction of the product into an organic solvent.

Step 2: Reduction of N-Boc-1-aminocyclobutanecarboxylic acid to (1-(tert-butoxycarbonylamino)cyclobutyl)methanol

The selective reduction of a carboxylic acid in the presence of a Boc-protecting group requires a mild reducing agent that will not cleave the carbamate. A common and effective method is the reduction of a mixed anhydride intermediate with sodium borohydride.[3][6]

Experimental Protocol:

-

Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride (2 equivalents) in water.

-

Slowly add the sodium borohydride solution to the mixed anhydride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of 1N HCl until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain (1-(tert-butoxycarbonylamino)cyclobutyl)methanol.

Causality Behind Experimental Choices:

-

Mixed Anhydride Formation: The carboxylic acid is activated as a mixed anhydride to increase its reactivity towards the mild reducing agent, sodium borohydride.

-

Sodium Borohydride: This reducing agent is selective for the activated carboxylic acid and does not typically reduce the carbamate group under these conditions.

-

Aqueous Workup: The workup steps are designed to neutralize the reaction mixture and remove any remaining reagents and byproducts.

Step 3: Oxidation of (1-(tert-butoxycarbonylamino)cyclobutyl)methanol to this compound

The final step is the mild oxidation of the primary alcohol to the corresponding aldehyde. It is crucial to use an oxidizing agent that does not over-oxidize the aldehyde to a carboxylic acid or affect the Boc-protecting group. Several reagents are suitable for this transformation, including manganese(IV) oxide (MnO₂) or a copper/TEMPO catalyst system.[2][7][8]

Experimental Protocol (using MnO₂):

-

Dissolve (1-(tert-butoxycarbonylamino)cyclobutyl)methanol (1 equivalent) in a suitable organic solvent such as dichloromethane or chloroform.

-

Add activated manganese(IV) oxide (5-10 equivalents) to the solution.

-

Stir the suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad with additional solvent.

-